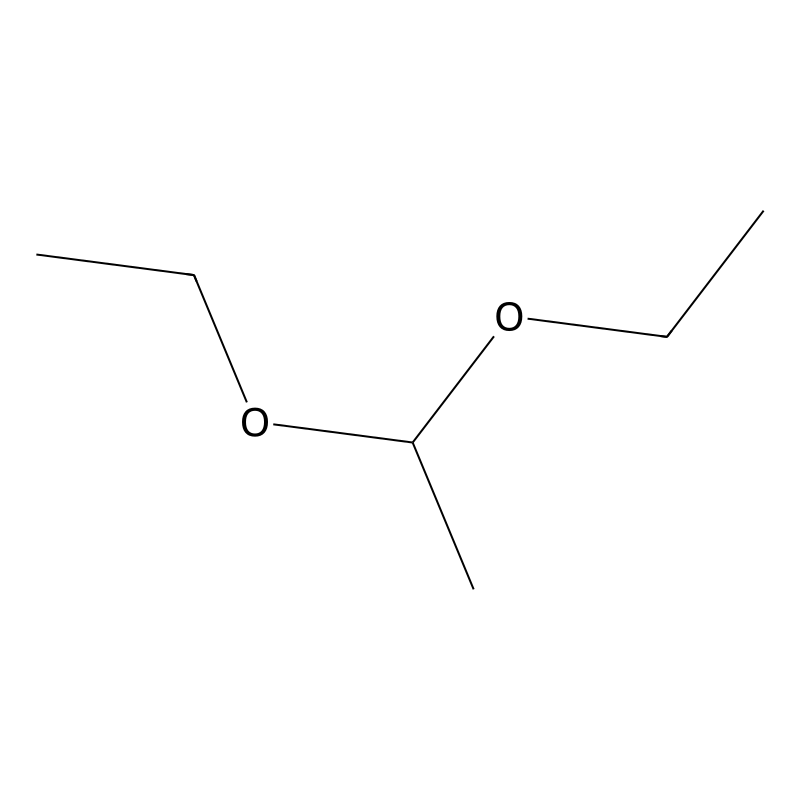

Acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

44 mg/mL at 25 °C

MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL

SOL IN CHLOROFORM

sol in acetone

Water Solubility = 4.4X10+4 mg/L at 25 °C

Solubility in water, g/100ml: 5.0

slightly soluble in water; miscible with most organic solvents, oils

miscible (in ethanol)

Synonyms

Canonical SMILES

Acetal, also known as 1,1-diethoxyethane, is a geminal diether primarily utilized in organic synthesis as a protecting group for aldehydes and ketones. Its defining characteristic is its stability in neutral to strongly basic conditions, which prevents reaction with common nucleophilic reagents like organometallics or metal hydrides. Critically, the acetal linkage is labile under acidic conditions, allowing for the regeneration of the original carbonyl group. This specific kinetic profile, along with its properties as a solvent and its role as a fuel oxygenate, dictates its selection over other related compounds in procurement decisions.

Substituting Acetal (1,1-diethoxyethane) with seemingly similar compounds without process validation can lead to significant failures in synthesis or application performance. For instance, replacing it with a cyclic acetal, such as a 1,3-dioxolane, results in a dramatic increase in stability towards acid-catalyzed hydrolysis, making deprotection difficult under mild conditions that are sufficient for Acetal. Conversely, using a thioacetal introduces stability to acid but requires harsh, often toxic, heavy-metal reagents like mercuric chloride for cleavage, which is incompatible with many synthetic routes and downstream applications. As a solvent, substitution with lower boiling point alternatives like Methylal (Dimethoxymethane) alters evaporation rates and requires different process temperature controls, impacting reaction kinetics and worker safety. In fuel applications, the specific octane-boosting profile of Acetal is not directly replicated by other ethers like MTBE, making them non-interchangeable for achieving specific fuel performance targets.

High Hydrolytic Lability for Mild Deprotection Protocols

As an acyclic acetal, 1,1-diethoxyethane exhibits significantly higher susceptibility to acid-catalyzed hydrolysis compared to common cyclic acetals. Published data indicates that diethyl acetals hydrolyze approximately 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives, which are formed from ethylene glycol. This pronounced difference in kinetic stability allows for rapid and mild deprotection, preserving sensitive functional groups elsewhere in the molecule that might be compromised by the harsher acidic conditions or longer reaction times required to cleave more stable cyclic acetals.

| Evidence Dimension | Relative Rate of Acid-Catalyzed Hydrolysis |

| Target Compound Data | Relative Rate Constant (k_rel) ≈ 30-35 |

| Comparator Or Baseline | 1,3-Dioxolane (Cyclic Acetal): Relative Rate Constant (k_rel) = 1 |

| Quantified Difference | 30-35x faster hydrolysis rate than the corresponding cyclic acetal. |

| Conditions | Acid-catalyzed hydrolysis conditions. |

For multi-step syntheses requiring facile and selective carbonyl deprotection under mild conditions, Acetal is the kinetically appropriate choice over more robust cyclic alternatives.

Orthogonal Stability Profile Compared to Thioacetals

1,1-Diethoxyethane provides an orthogonal stability profile when compared to dithioacetal protecting groups. While Acetal is readily cleaved by aqueous acid, dithioacetals are remarkably stable under these conditions. Conversely, the deprotection of dithioacetals requires specific, often harsh, methods such as treatment with soft Lewis acids (e.g., mercuric chloride) or oxidative conditions. This fundamental difference allows for selective deprotection strategies in complex molecules containing both types of protecting groups.

| Evidence Dimension | Stability to Deprotection Reagents |

| Target Compound Data | Labile to aqueous acid; Stable to bases, nucleophiles, and many reducing/oxidizing agents. |

| Comparator Or Baseline | Dithioacetals: Stable to aqueous acid; Labile to specific soft Lewis acids (e.g., HgCl2) or oxidative cleavage. |

| Quantified Difference | Qualitatively opposite stability to acidic conditions. |

| Conditions | Standard deprotection protocols in organic synthesis. |

Procurement for complex syntheses can specify Acetal for carbonyls that must be deprotected while acid-stable thioacetals on other parts of the molecule remain intact.

Significant Octane Number Enhancement in Gasoline Formulations

In applications as a fuel oxygenate, 1,1-diethoxyethane demonstrates potent anti-knock properties. Patent data shows that the addition of 1,1-diethoxyethane to a low-boiling gasoline base (IBP 80-120°C) can increase the Research Octane Number (RON) by at least 40 units. This level of performance positions it as a high-efficacy octane booster, particularly for lower-grade gasoline fractions, and distinguishes its performance from other oxygenates which may have different blending characteristics and octane responses.

| Evidence Dimension | Research Octane Number (RON) Increase |

| Target Compound Data | Increase of at least 40 RON units |

| Comparator Or Baseline | Base gasoline with RON of at least 70. |

| Quantified Difference | ≥40 unit increase in RON. |

| Conditions | Addition to low-boiling gasoline with an initial boiling point (IBP) of 80°C to 120°C. |

For fuel blending applications, this compound offers a quantifiable and substantial improvement in octane rating, justifying its procurement as a high-performance anti-knock additive.

Favorable Process Handling Parameters vs. Lower Boiling Point Analogs

Compared to its lower homolog, Methylal (Dimethoxymethane), Acetal offers a significantly higher boiling point and flash point, which are critical parameters for process safety and handling. Acetal has a boiling point of approximately 102-104°C and a flash point of -21°C to -16°C. In contrast, Methylal has a much lower boiling point of 42.3°C and a flash point of -30.5°C. The higher boiling point of Acetal allows for operations at higher temperatures without requiring pressurized systems and reduces evaporative losses, while its higher flash point provides a greater margin of safety against ignition.

| Evidence Dimension | Boiling Point / Flash Point |

| Target Compound Data | 102-104°C / -21°C |

| Comparator Or Baseline | Methylal (Dimethoxymethane): 42.3°C / -30.5°C |

| Quantified Difference | ~60°C higher boiling point; ~9.5°C higher flash point. |

| Conditions | Standard atmospheric pressure. |

Procurement for industrial processes where solvents are heated or handled in open/semi-open systems can justify selecting Acetal for its superior safety profile and reduced volatility compared to Methylal.

Protecting Group for Syntheses Requiring Mild, Final-Step Deprotection

In multi-step organic syntheses where a carbonyl must be masked until the final stages, Acetal is the appropriate choice when the deprotection must be performed under very mild acidic conditions to avoid degradation of the target molecule. Its high kinetic lability compared to cyclic acetals ensures efficient cleavage without requiring harsh reagents or prolonged reaction times that could compromise other sensitive functionalities.

High-Performance Octane Booster for Low-Grade Gasoline

For fuel blending operations, Acetal is a highly effective additive for significantly upgrading the anti-knock properties of low-octane gasoline streams. Its demonstrated ability to increase the Research Octane Number (RON) by 40 units or more makes it a prime candidate for producing high-performance fuels from lower-grade refinery outputs.

Process Solvent for Reactions Requiring a Higher Boiling Point than Methylal

When a process requires an acetal solvent but needs to be run at temperatures above ~40°C without pressurization, 1,1-diethoxyethane is a superior choice to Methylal. Its boiling point of over 100°C provides a wider operational temperature window and a better safety profile due to lower volatility and a higher flash point, making it more suitable for scaled-up chemical processes.

Chemoselective Synthesis with Orthogonal Protecting Group Schemes

In complex syntheses where multiple functional groups require protection, Acetal can be used to protect a carbonyl group that needs to be unmasked in the presence of an acid-stable protecting group, like a thioacetal. The ability to cleave Acetal with mild acid while the thioacetal remains intact enables advanced, chemoselective transformations.

Physical Description

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

volatile colourless liquid with a refreshing, pleasant, fruity-green odou

Color/Form

XLogP3

Boiling Point

102.2 °C

102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG

103 °C

Flash Point

-5 °F (-21 °C) (CLOSED CUP)

-21 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.1

Density

0.8254 AT 20 °C/4 °C

Relative density (water = 1): 0.83

0.822-0.831

LogP

0.84

Log Kow = 0.84

Odor

Melting Point

-100.0 °C

-100 °C

-100°C

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

27.60 mmHg

27.6 mm Hg at 25 °C /from experimentally derived coefficients/

Vapor pressure, kPa at 20 °C: 2.7

Pictograms

Flammable;Irritant

Other CAS

73506-93-1

30846-29-8

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

...FROM ACETALDEHYDE AND ALCOHOL IN PRESENCE OF ANHYDROUS CALCIUM CHLORIDE OR OF SMALL QUANTITIES OF MINERAL ACID.

General Manufacturing Information

ASSAY OF PURITY: 97% MINIMUM; FREE OF DISSOLVED METALS, CHLORIDES, SULFATES AND WATER. ... /IT IS/ PRESENT IN SOME LIQUORS (EG, SAKE AND WHISKY); ALSO DETECTED AND QUANT ASSESSED IN RUM. REPORTED USES: NON-ALCOHOLIC BEVERAGES, 7.3 PPM; ICE CREAM, ICES, ETC, 52 PPM; CANDY, 39 PPM; BAKED GOODS, 60-120 PPM.

Of several herbicides, acetal was the most effective, controlling witch-grass, Panicum capillare by 88%, and incr the yield of corn grain by 47%.